IMD-vanillin
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Overview
Description
Preparation Methods
The synthesis of IMD-vanillin involves the covalent linking of imidazoquinolinone derivatives. The synthetic route typically includes the following steps:
Formation of Imidazoquinolinone Derivatives: This involves the synthesis of imidazoquinolinone molecules through a series of chemical reactions.
Dimerization: The imidazoquinolinone derivatives are then covalently linked to form the dimer, this compound.
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the synthesis process to enhance yield and reduce production costs.
Chemical Reactions Analysis
IMD-vanillin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within this compound, resulting in various reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
IMD-vanillin has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a model compound for studying dimerization processes.
Mechanism of Action
IMD-vanillin exerts its effects by modulating the activity of NF-κB, a key transcription factor involved in immune responses. The compound activates Toll-like receptor 7/8, leading to the activation of NF-κB and subsequent immune responses
Comparison with Similar Compounds
IMD-vanillin is compared with other similar compounds, such as:
IMD-ferulic: Structurally similar to this compound, but slightly less effective at inducing CD40 expression.
IMD-catechol: Another imidazoquinolinone-derived dimer with different immunomodulatory properties.
IMD-biphenylA: Similar in structure but with distinct biological activities.
This compound stands out due to its unique combination of NF-κB modulation and Toll-like receptor activation, making it a promising candidate for various scientific and medical applications.
Properties
Molecular Formula |
C37H45N7O4 |
---|---|
Molecular Weight |
651.8 g/mol |
IUPAC Name |
6-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methylcarbamoylamino]-N-[(4-hydroxy-3-methoxyphenyl)methyl]hexanamide |
InChI |
InChI=1S/C37H45N7O4/c1-3-4-12-32-43-34-35(28-10-7-8-11-29(28)42-36(34)38)44(32)24-26-16-14-25(15-17-26)22-41-37(47)39-20-9-5-6-13-33(46)40-23-27-18-19-30(45)31(21-27)48-2/h7-8,10-11,14-19,21,45H,3-6,9,12-13,20,22-24H2,1-2H3,(H2,38,42)(H,40,46)(H2,39,41,47) |
InChI Key |
CAOWCHCEXLWZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)NCCCCCC(=O)NCC4=CC(=C(C=C4)O)OC)C5=CC=CC=C5N=C2N |
Origin of Product |
United States |
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